molecular formula C7H11NO5S B575519 5-Amino-2-methylphenol sulfate CAS No. 183293-62-1

5-Amino-2-methylphenol sulfate

Cat. No. B575519
M. Wt: 221.227
InChI Key: OOUDTDWQXPSATC-UHFFFAOYSA-N
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Description

5-Amino-2-methylphenol sulfate is a compound with the molecular weight of 221.23 . It is an aminophenol that is oxidized by the action of oxygen to form a sulfonic acid . It has been utilized as a reagent for the oxidation of alcohols, amines, and thiols to their corresponding aldehydes, amides, and thioalcohols . It exhibits strong color reactions with alkaline solutions .


Synthesis Analysis

This compound is synthesized by reacting 5-Amino-2-Methylphenol with sulfuric acid under specific conditions . It is widely used in the manufacture of hair dyeing and coloring products, especially in the production of permanent hair dyes .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-methylphenol sulfate is represented by the linear formula C7H11NO5S . The InChI code for this compound is 1S/C7H9NO.H2O4S/c1-5-2-3-6 (8)4-7 (5)9;1-5 (2,3)4/h2-4,9H,8H2,1H3; (H2,1,2,3,4) .


Chemical Reactions Analysis

5-Amino-2-methylphenol sulfate is an aminophenol that is oxidized by the action of oxygen to form a sulfonic acid . It has been utilized as a reagent for the oxidation of alcohols, amines, and thiols to their corresponding aldehydes, amides, and thioalcohols .


Physical And Chemical Properties Analysis

The molecular weight of 5-Amino-2-methylphenol sulfate is 221.23 .

Scientific Research Applications

Pharmacological and Biological Effects of Phenolic Compounds

  • Antioxidant Activity

    Phenolic compounds, including chlorogenic acids, are known for their antioxidant properties. They can neutralize free radicals, reducing oxidative stress and potentially preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders (Naveed et al., 2018).

  • Modulation of Metabolism

    Certain phenolic substances have been found to modulate lipid and glucose metabolism, which can be beneficial in treating metabolic disorders such as diabetes and obesity. This modulation is thought to occur through the regulation of key enzymes and signaling pathways involved in metabolic processes (Naveed et al., 2018).

  • Neuroprotective Effects

    Some phenolic compounds exhibit neuroprotective effects by combating neuroinflammation and neuronal damage. These effects can contribute to the prevention or management of neurodegenerative diseases like Alzheimer's and Parkinson's (Meeran et al., 2017).

  • Interactions with Proteins

    The interaction between phenolic compounds and proteins can influence the structural and functional properties of proteins. This interaction is crucial for understanding the bioavailability and biological effects of phenolic compounds in the human body (Ozdal et al., 2013).

  • Antimicrobial Properties

    Phenolic substances, including chlorogenic acid, possess antimicrobial properties against a wide range of pathogens. These properties make them potential candidates for natural food preservatives or additives to combat microbial growth and spoilage (Santana-Gálvez et al., 2017).

  • Anti-Inflammatory and Immunomodulatory Role

    Polyphenols can modulate the immune system and exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. These properties contribute to the therapeutic potential of phenolic compounds in treating inflammatory diseases (Yahfoufi et al., 2018).

Safety And Hazards

5-Amino-2-methylphenol sulfate is considered an irritant . It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

5-amino-2-methylphenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.H2O4S/c1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2-4,9H,8H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUDTDWQXPSATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657712
Record name Sulfuric acid--5-amino-2-methylphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methylphenol sulfate

CAS RN

10422-66-9, 183293-62-1
Record name Phenol, 5-amino-2-methyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10422-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--5-amino-2-methylphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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